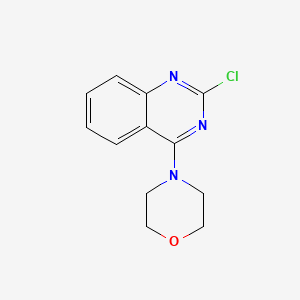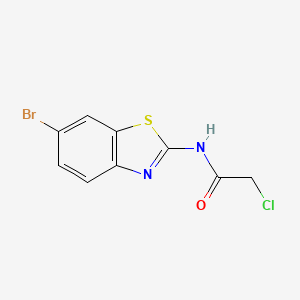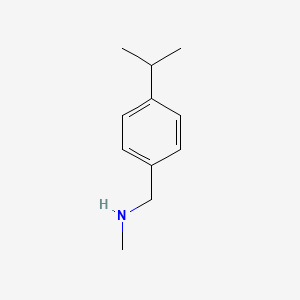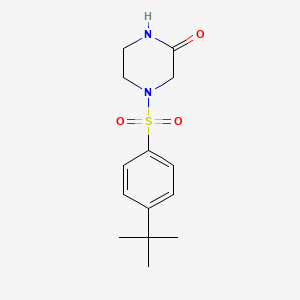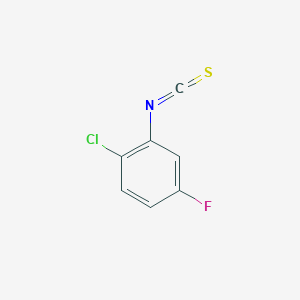
2-Chloro-5-fluorophenylisothiocyanate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nuclear Magnetic Resonance (NMR) for Drug Metabolism Studies
Nuclear Magnetic Resonance (NMR) techniques have been pivotal in analyzing the chemical constituents of living organisms non-invasively, tracing the metabolic fate of drugs like 5-fluorouracil in tumors and liver, showcasing the potential of fluorinated compounds in cancer treatment and drug metabolism studies. This approach can significantly reduce the need for animal sacrifice in pharmacokinetic studies, offering a humane and efficient alternative for drug development research (Stevens et al., 1984).
Photophysical Characterization for Biological Applications
Fluorinated compounds have been developed with high water solubility and favorable photophysical properties, suitable for biomedical applications such as photosensitizers or fluorophores. The study of these compounds underscores the importance of structural modification for enhanced biological utility, demonstrating the role of chemical design in biomedical research (Borbas et al., 2008).
Regioselective Intramolecular Arylthiolations
The development of regioselective intramolecular C–S bond formation techniques using transition metal catalysts has been explored for the synthesis of 2-aminobenzothiazoles from 2-halothioureas. This research illuminates the strategic manipulation of chemical structures for the synthesis of complex molecules, contributing to advancements in synthetic chemistry and pharmaceutical development (Sahoo et al., 2012).
Antiproliferative Activity of Fluorinated Schiff Bases
The synthesis and evaluation of fluorinated Schiff bases derived from 1,2,4-triazoles for their antiproliferative activity against various human cancer cell lines demonstrate the therapeutic potential of fluorinated compounds. These findings contribute to the ongoing search for novel anticancer agents, highlighting the significance of fluorine in enhancing biological activity (Kumar et al., 2013).
Molecular Docking of Antibacterial Compounds
Molecular docking studies of biologically potent compounds like 2-chloro-5-fluoro phenol indicate their strong antibacterial activity against various strains, demonstrating the application of computational methods in identifying and optimizing potential therapeutic agents. This research showcases the integration of experimental and computational approaches in drug discovery, emphasizing the role of molecular docking in evaluating compound efficacy (Vidhya et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-5-fluorophenylisothiocyanate are proteins that contain nucleophilic amino acid residues . These proteins play a crucial role in various biological processes, including signal transduction, cell cycle regulation, and metabolic pathways .
Mode of Action
This compound acts as a targeted covalent inhibitor . It contains an electrophilic warhead that forms irreversible bonds with the side chain of nucleophilic amino acid residues in the target proteins . This interaction changes the function of the biological targets, thereby altering the cellular processes they are involved in .
Biochemical Pathways
It is known that covalent inhibitors like this compound can affect a wide range of pathways due to their ability to modify protein function . For instance, they can inhibit enzymes involved in signal transduction or metabolic pathways, leading to downstream effects on cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By forming irreversible bonds with these proteins, the compound can alter their function, leading to changes in the cellular processes they regulate . This can result in a variety of outcomes, depending on the roles of the affected proteins.
Propriétés
IUPAC Name |
1-chloro-4-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABOGYOGBPYGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373954 | |
| Record name | 2-chloro-5-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-57-1 | |
| Record name | 2-chloro-5-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


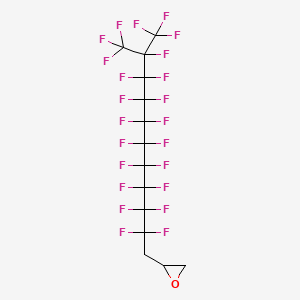
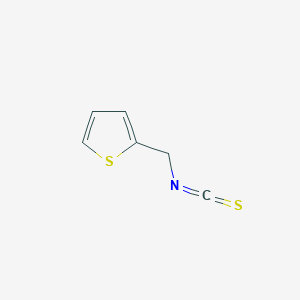
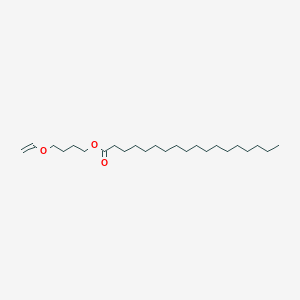


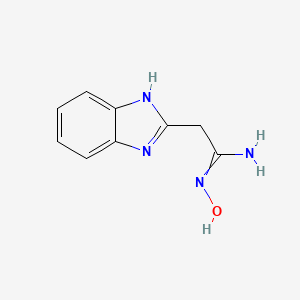
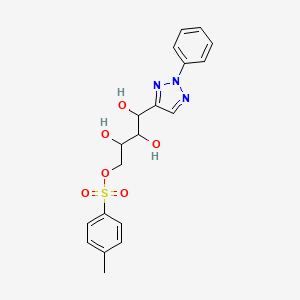
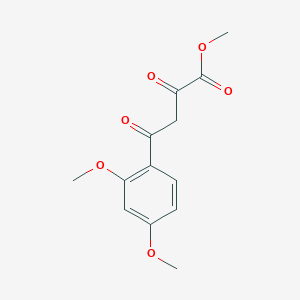
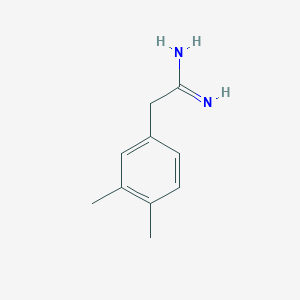
![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)
